molecular formula C9H10FN2Na3O11P2 B12856534 2'-Deoxy-5-fluorouridine 5'-diphosphate sodium salt

2'-Deoxy-5-fluorouridine 5'-diphosphate sodium salt

Cat. No.: B12856534
M. Wt: 472.10 g/mol
InChI Key: ZQIZKELOJDOUNO-PWDLANNDSA-K
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Description

2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt is a nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potent antineoplastic properties, making it a valuable agent in cancer treatment. It is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent, and functions by inhibiting DNA synthesis in rapidly dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt typically involves the fluorination of 2’-deoxyuridine followed by phosphorylation. The process begins with the selective fluorination of the uridine analog to produce 2’-Deoxy-5-fluorouridine. This intermediate is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The final step involves the conversion of the phosphorylated product to its sodium salt form .

Industrial Production Methods

Industrial production of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate of the enzyme, the compound forms a stable complex with thymidylate synthase, thereby preventing the synthesis of thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This inhibition leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt is unique due to its enhanced stability and bioavailability compared to its precursors. Its sodium salt form ensures better solubility and easier administration in clinical settings. Additionally, its potent inhibition of thymidylate synthase makes it a valuable agent in cancer therapy .

Properties

Molecular Formula

C9H10FN2Na3O11P2

Molecular Weight

472.10 g/mol

IUPAC Name

trisodium;[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H13FN2O11P2.3Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(22-7)3-21-25(19,20)23-24(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1

InChI Key

ZQIZKELOJDOUNO-PWDLANNDSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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